![molecular formula C28H23N5O4 B2917303 N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide CAS No. 1207027-76-6](/img/no-structure.png)
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including a pyrimidine, a furan, a pyrazole, and a xanthene. These groups are common in many biologically active compounds and could potentially confer a variety of properties to the molecule .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the pyrimidine ring can participate in nucleophilic substitution reactions, and the furan ring can undergo electrophilic aromatic substitution .Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Applications
Compounds with complex structures involving pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and anti-inflammatory agents. For instance, Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives, exploring their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016). These findings suggest that compounds with similar structural motifs could be explored for their potential in cancer therapy and as anti-inflammatory agents.
Antimicrobial Activity
The development of novel antimicrobial agents is another significant area of research. For example, Hafez et al. (2016) reported the synthesis of pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating them for antimicrobial and anticancer activity. Some compounds exhibited higher anticancer activity than doxorubicin, a commonly used chemotherapeutic agent, and also showed promising antimicrobial properties (Hafez et al., 2016).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as thio- and furan-fused heterocycles, is pivotal in the discovery of new drugs and materials. Ergun et al. (2014) discussed the synthesis of a novel class of compounds, including ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and related derivatives, starting from corresponding acid derivatives. These synthetic pathways and the characterization of the resulting compounds are fundamental in developing new pharmacologically active molecules (Ergun et al., 2014).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid ethyl ester, which is synthesized from ethyl acetoacetate and guanidine hydrochloride. The second intermediate is 2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazole, which is synthesized from 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid ethyl ester and furfurylamine. The final product is then synthesized by coupling the two intermediates with 9H-xanthene-9-carboxylic acid chloride and subsequent deprotection of the resulting amide.", "Starting Materials": [ "Ethyl acetoacetate", "Guanidine hydrochloride", "Furfurylamine", "9H-xanthene-9-carboxylic acid chloride" ], "Reaction": [ "Synthesis of 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid ethyl ester from ethyl acetoacetate and guanidine hydrochloride", "Synthesis of 2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazole from 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid ethyl ester and furfurylamine", "Coupling of 2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazole and 5-ethyl-4-methyl-6-oxo-1H-pyrimidine-2-carboxylic acid ethyl ester with 9H-xanthene-9-carboxylic acid chloride", "Deprotection of resulting amide to yield N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide" ] } | |
Número CAS |
1207027-76-6 |
Fórmula molecular |
C28H23N5O4 |
Peso molecular |
493.523 |
Nombre IUPAC |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C28H23N5O4/c1-3-17-16(2)29-28(31-26(17)34)33-24(15-20(32-33)23-13-8-14-36-23)30-27(35)25-18-9-4-6-11-21(18)37-22-12-7-5-10-19(22)25/h4-15,25H,3H2,1-2H3,(H,30,35)(H,29,31,34) |
Clave InChI |
ZJCIFMPSVXTBIE-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(sec-butyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2917225.png)
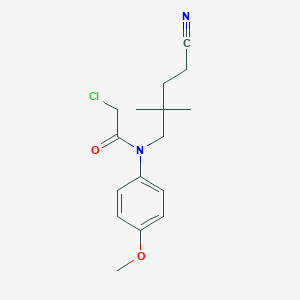
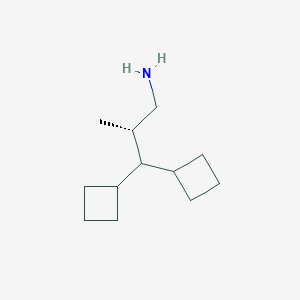
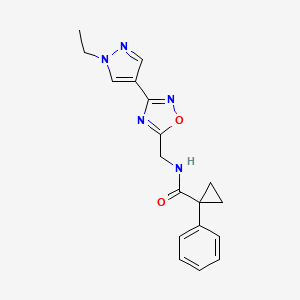
![2-(2-ethoxy-2-oxoethyl)sulfanyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2917232.png)
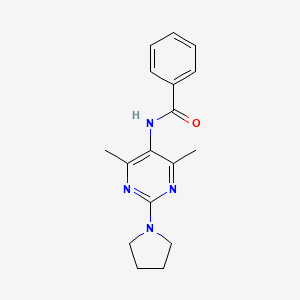
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide](/img/structure/B2917236.png)
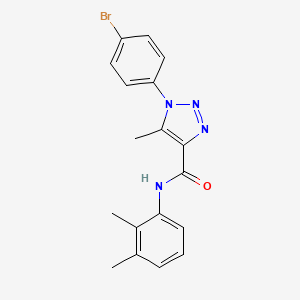
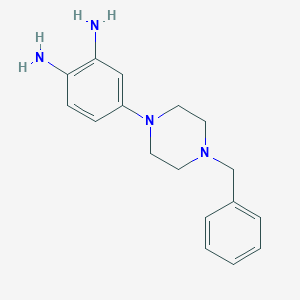
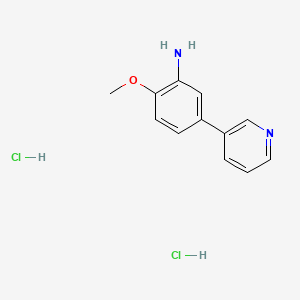
![5-isopropyl-N-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2917241.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2917242.png)
![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-propylpentanamide](/img/structure/B2917243.png)